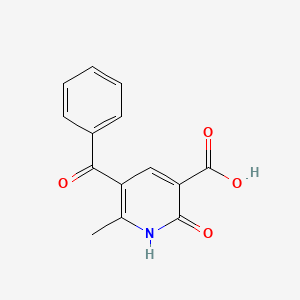

2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid

Description

2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid is a pyridine-based carboxylic acid derivative characterized by a hydroxyl group at position 2, a methyl group at position 6, and a phenylcarbonyl (benzoyl) substituent at position 4. Pyridine-carboxylic acid derivatives are of interest in medicinal chemistry due to their role as intermediates in drug metabolism and enzyme inhibition .

Properties

IUPAC Name |

5-benzoyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-8-10(7-11(14(18)19)13(17)15-8)12(16)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJGKLWEDPALSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-6-methylpyridine with benzoyl chloride under basic conditions, followed by carboxylation using carbon dioxide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2-keto-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid.

Reduction: Formation of 2-hydroxy-6-methyl-5-(phenylmethanol)pyridine-3-carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and related pyridine-carboxylic acid derivatives:

Key Observations:

Electronic Effects: The phenylcarbonyl group in the target compound introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to 6-phenylnicotinic acid () and 5-hydroxy-6-methylpyridine-3-carboxylic acid ().

Solubility and Lipophilicity :

- The benzoyl group in the target compound likely reduces aqueous solubility compared to the hydroxylated derivative () but increases lipophilicity, favoring membrane permeability.

- The chloro and methyl substituents in ’s compound may further reduce solubility due to hydrophobic interactions.

Biological Relevance: Pyridine-carboxylic acids with hydroxyl or amino groups (e.g., and ) are often involved in metabolic pathways or as enzyme cofactors. For example, hydroxylated pyridines are common in drug metabolites, as seen in ’s description of nitro-substituted pyridine derivatives .

Challenges and Limitations

- Synthesis Complexity : Introducing the phenylcarbonyl group at C5 in the target compound requires precise regioselective reactions, which may limit scalability compared to simpler derivatives like .

- Stability : The hydroxyl group at C2 in the target compound may lead to lactone formation under acidic conditions, as observed in related metabolites () .

Biological Activity

2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid, a pyridine derivative, has garnered attention in scientific research due to its potential biological activities. This compound features a unique molecular structure that includes hydroxyl and phenylcarbonyl functional groups, which are significant for its reactivity and biological interactions.

The molecular formula of 2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid is C14H11NO4, with a molecular weight of 257.24 g/mol. The synthesis typically involves multi-step organic reactions, including the condensation of 2-hydroxy-6-methylpyridine with benzoyl chloride followed by carboxylation using carbon dioxide. Controlled reaction conditions are essential for optimizing yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The hydroxyl and carbonyl groups are crucial for binding interactions, which may modulate enzyme activity or influence metabolic pathways. Preliminary studies suggest that the compound may serve as a biochemical probe in research settings .

Anticancer Properties

Recent studies have explored the anticancer potential of related pyridine derivatives, indicating that structural modifications can significantly impact their efficacy against cancer cells. For instance, compounds similar to 2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid demonstrated varying degrees of cytotoxicity against A549 human lung adenocarcinoma cells. The presence of specific substituents on the pyridine ring influenced the observed biological activity .

Table 1: Anticancer Activity Comparison

| Compound | Structure Modifications | A549 Cell Viability (%) |

|---|---|---|

| Compound A | No substitutions | 78–86 |

| Compound B | 4-chlorophenyl | 64 |

| Compound C | 4-bromophenyl | 61 |

| Compound D | 4-dimethylamino | Significantly lower |

The data indicate that certain modifications can enhance anticancer activity while maintaining selective toxicity towards cancerous cells compared to non-cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, the compound's antimicrobial potential is being investigated. Preliminary findings suggest that derivatives of this compound may exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. This aspect highlights its potential use in developing novel antimicrobial agents .

Case Studies

- Study on Anticancer Activity : A study evaluated various derivatives of pyridine compounds for their anticancer effects on A549 cells. It was found that modifications leading to increased hydrophobicity correlated with enhanced cytotoxicity .

- Antimicrobial Screening : Another research effort focused on testing the antimicrobial efficacy of related compounds against resistant bacterial strains. Results showed promising activity, suggesting potential applications in treating infections caused by resistant pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.